molecular formula C17H25N5O7 B12391193 N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12391193
M. Wt: 411.4 g/mol
InChI Key: MDFNPXKMEUCWGJ-JNFVVEFRSA-N
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Description

N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a purine base linked to a modified sugar moiety and a propanamide group. Its unique structure imparts specific chemical properties and biological activities, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other suitable precursors.

    Modification of the Sugar Moiety: The sugar moiety is modified to introduce the hydroxyl and methoxyethoxy groups. This step often involves protection and deprotection strategies to ensure selective functionalization.

    Coupling of the Purine Base and Sugar Moiety: The modified sugar is then coupled with the purine base using glycosylation reactions, typically under acidic or basic conditions.

    Introduction of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the purine base can be reduced to form hydroxyl derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.

    Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.

Comparison with Similar Compounds

N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide can be compared with similar compounds such as:

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    Tenofovir: An antiviral drug with a similar purine base but different functional groups.

    Acyclovir: An antiviral drug with a similar purine base but different sugar moiety and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C17H25N5O7

Molecular Weight

411.4 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-11(24)12(9(6-23)29-16)28-5-4-27-3/h7-9,11-12,16,23-24H,4-6H2,1-3H3,(H2,19,20,21,25,26)/t9-,11+,12?,16-/m1/s1

InChI Key

MDFNPXKMEUCWGJ-JNFVVEFRSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)OCCOC)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OCCOC)O

Origin of Product

United States

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